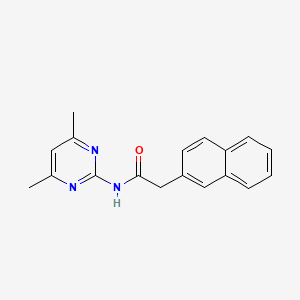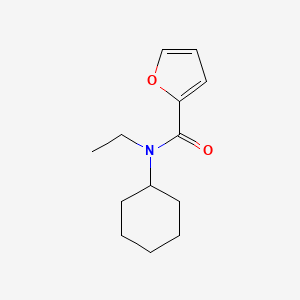![molecular formula C15H20N4O B7510609 Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)
Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone is a chemical compound that has been the focus of extensive scientific research due to its potential applications in various fields. This compound is synthesized using a specific method that involves several steps, and it has been found to have a mechanism of action that makes it useful in various biochemical and physiological processes. In
作用机制
The mechanism of action of Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone involves the inhibition of specific enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is a key regulator of the cell cycle. Additionally, it has been shown to inhibit the activity of phosphodiesterase 5 (PDE5), which is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in cells. By inhibiting these enzymes, this compound can modulate various cellular processes and signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific cellular processes and signaling pathways that are modulated. This compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of various inflammatory diseases. Furthermore, this compound has been found to improve endothelial function and reduce blood pressure, which can have implications for the treatment of cardiovascular diseases.
实验室实验的优点和局限性
One of the main advantages of using Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone in lab experiments is its specificity for certain enzymes and signaling pathways. This compound has been found to selectively inhibit CDK4 and PDE5, which can be useful for studying the specific roles of these enzymes in cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the specific cell type and concentration used. Additionally, the synthesis of this compound can be challenging and requires specific reagents and conditions.
未来方向
There are several future directions for the research on Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone. One direction is to further explore its potential as an anticancer agent and to develop new derivatives that have improved efficacy and reduced toxicity. Another direction is to investigate its potential as an anti-inflammatory agent and to determine its specific mechanisms of action in modulating the immune response. Additionally, there is potential for this compound to be used in the treatment of cardiovascular diseases, and further research is needed to determine its efficacy and safety in this context. Finally, there is potential for this compound to be used in other fields, such as agriculture and materials science, and further research is needed to explore these applications.
合成方法
The synthesis of Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone involves several steps that require specific reagents and conditions. The first step involves the condensation of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid with 1-aminocycloheptane in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then treated with acetic anhydride and triethylamine to yield this compound.
科学研究应用
Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone has been found to have various scientific research applications. One of the main applications is in the field of medicinal chemistry, where it is used as a lead compound for developing new drugs. This compound has been found to have potential as an anticancer agent, and it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been found to have potential as an anti-inflammatory agent, and it has been shown to reduce the production of pro-inflammatory cytokines in vitro.
属性
IUPAC Name |
azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11-9-12(2)19-14(17-11)13(10-16-19)15(20)18-7-5-3-4-6-8-18/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVQMRZDGSJFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C(=O)N3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)




![1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B7510579.png)




![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)


![[3-(Dimethylamino)phenyl]-(2,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7510626.png)
